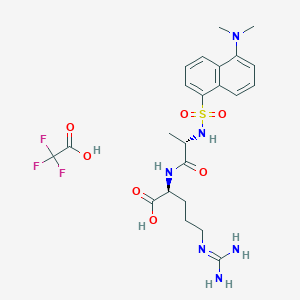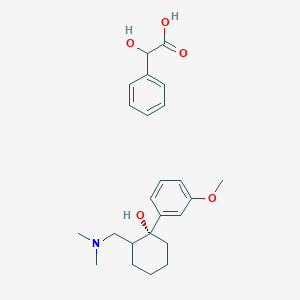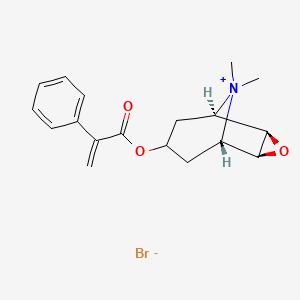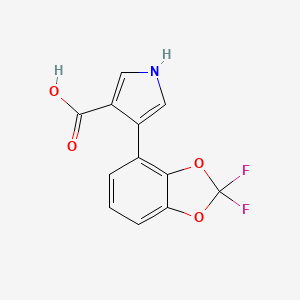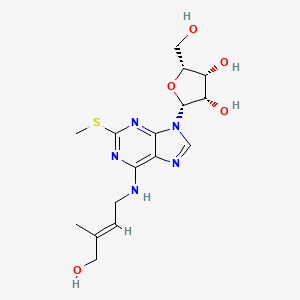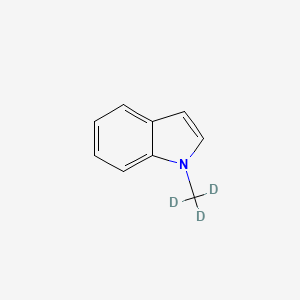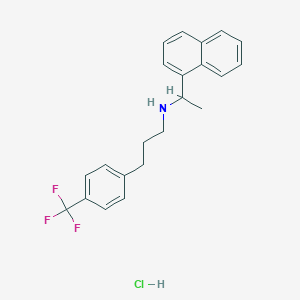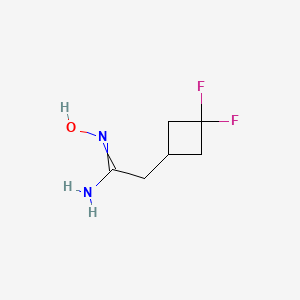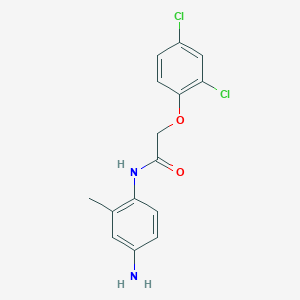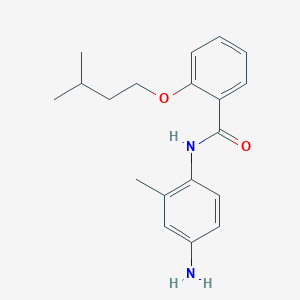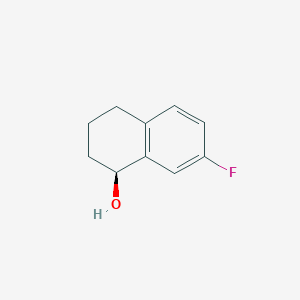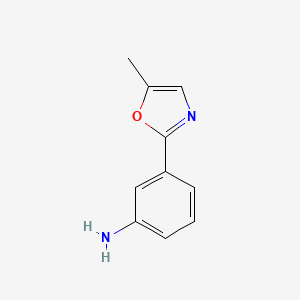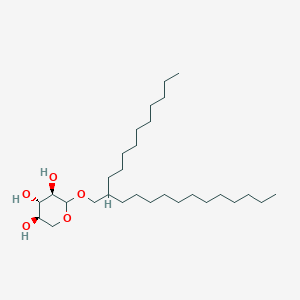
2-癸基十四烷基-D-木吡喃糖苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Decyltetradecyl-D-xylopyranoside is a nonionic detergent primarily utilized in the fields of biochemistry and molecular biology . It plays a crucial role in the solubilization and stabilization of membrane proteins . Apart from this, lipid nanoparticles for drug delivery and nanostructures for gene delivery have also been fabricated using this versatile compound, thereby enhancing its importance in advanced drug delivery systems .
Molecular Structure Analysis
The molecular formula of 2-Decyltetradecyl-D-xylopyranoside is C29H58O5 . Its IUPAC name is (3R,4S,5R)-2-(2-decyltetradecoxy)oxane-3,4,5-triol .
Physical And Chemical Properties Analysis
2-Decyltetradecyl-D-xylopyranoside has a molecular weight of 486.77 . It appears as a colourless waxy solid . It is soluble in DCM, DMF, DMSO, EtOAc, and MeOH .
科学研究应用
- Biochemistry and Molecular Biology
-
Advanced Drug Delivery Systems
-
Biosynthesis of Glycosaminoglycans
- Summary of Application : β-xylopyranosides, such as 2-Decyltetradecyl-D-xylopyranoside, have been used as activators in the biosynthesis of glycosaminoglycans .
- Methods of Application : These compounds can be incorporated into biological systems to stimulate the production of glycosaminoglycans, important macromolecules with various biological functions .
- Results or Outcomes : The use of β-xylopyranosides can lead to increased production of glycosaminoglycans, which can have various beneficial effects depending on the specific context .
-
Enzyme Inhibition
- Summary of Application : β-xylopyranosides, such as 2-Decyltetradecyl-D-xylopyranoside, have been used for enzyme inhibition . This can be particularly useful in the study of various biological processes and in the development of new drugs .
- Methods of Application : These compounds can be incorporated into biological systems to inhibit the activity of specific enzymes . The exact methods of application can vary greatly depending on the specific enzyme being targeted.
- Results or Outcomes : The use of β-xylopyranosides can lead to the inhibition of specific enzymes, which can provide valuable insights into their function and potential as drug targets .
-
Surfactants
- Summary of Application : β-xylopyranosides, including 2-Decyltetradecyl-D-xylopyranoside, have been used as surfactants . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid .
- Methods of Application : These compounds can be added to various systems to modify the surface tension and facilitate processes such as emulsification, wetting, and foaming .
- Results or Outcomes : The use of β-xylopyranosides as surfactants can improve the efficiency of various industrial and scientific processes .
-
Antimicrobial Activity
- Summary of Application : A new class of d-xylopyranosides, including 2-Decyltetradecyl-D-xylopyranoside, has shown antimicrobial activity against fungi (Candida albicans, Candida glabrata) and bacteria (Staphylococcus aureus, Escherichia coli) .
- Methods of Application : These compounds can be incorporated into biological systems to inhibit the growth of specific microorganisms . The exact methods of application can vary greatly depending on the specific microorganism being targeted.
- Results or Outcomes : The use of these d-xylopyranosides can lead to the inhibition of specific microorganisms, which can provide valuable insights into their function and potential as drug targets .
安全和危害
未来方向
属性
IUPAC Name |
(3R,4S,5R)-2-(2-decyltetradecoxy)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H58O5/c1-3-5-7-9-11-13-14-16-18-20-22-25(21-19-17-15-12-10-8-6-4-2)23-33-29-28(32)27(31)26(30)24-34-29/h25-32H,3-24H2,1-2H3/t25?,26-,27+,28-,29?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQWIPYOLDJKPK-UGCDLRGISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)COC1C(C(C(CO1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)COC1[C@@H]([C@H]([C@@H](CO1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H58O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Decyltetradecyl-D-xylopyranoside | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

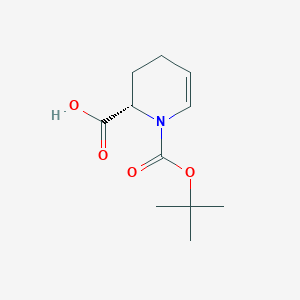
![1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine](/img/structure/B1436992.png)
